molecular formula C27H57N B12082439 Triisononylamine CAS No. 18198-40-8

Triisononylamine

Cat. No.: B12082439
CAS No.: 18198-40-8
M. Wt: 395.7 g/mol
InChI Key: YGLJGOMFUHQSBN-UHFFFAOYSA-N
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Description

Overview of Branched Tertiary Amines in Chemical Science and Industry

Tertiary amines, characterized by a nitrogen atom bonded to three carbon atoms (R₃N), represent a significant class of organic compounds with diverse applications across chemical science and industry. Unlike primary (RNH₂) and secondary (R₂NH) amines, tertiary amines possess unique properties stemming from the absence of N-H bonds, which influences their reactivity, basicity, and hydrogen bonding capabilities. They are broadly categorized into aliphatic and aromatic amines, with aliphatic tertiary amines being derived from saturated hydrocarbon chains, either linear or branched. Branched aliphatic tertiary amines, such as Triisononylamine (B12082405), are particularly valued for their steric bulk, lipophilicity, and thermal stability, making them suitable for demanding industrial environments. These compounds often serve as intermediates, catalysts, solvents, or functional additives in a wide array of chemical processes and product formulations, contributing to advancements in materials science, agriculture, and industrial manufacturing. marketresearchintellect.comwikipedia.orgsolubilityofthings.com

Evolution of Research Trajectories for this compound

The research and application trajectory of this compound (CAS No. 38725-13-2) has been largely driven by its utility as a versatile chemical intermediate and functional additive. Its development and application have been intertwined with the growth of industries requiring specialized chemicals, such as the oil and gas sector, rubber manufacturing, and lubricant production. Early research likely focused on its synthesis and fundamental chemical properties, leading to its adoption in applications like corrosion inhibition, surfactant production, and as a component in pesticides. Patent literature indicates its use in specific chemical processes, including the production of copper(II) chloride and as an anti-caking agent for polyols, suggesting a history of targeted industrial research. Furthermore, its role in solvent extraction processes, particularly for metal recovery, has also been a subject of study. lookchem.comlookchem.comontosight.aichemicalbook.comgoogle.comgoogle.comjustia.comgoogle.com.pgosti.gov

Methodological Frameworks for Investigating this compound Systems

Investigating this compound and related systems typically involves a combination of synthetic chemistry, analytical techniques, and performance testing. Methodological frameworks often employ Gas Chromatography (GC) for the analysis and characterization of such amines, utilizing specific stationary phases (e.g., HP-5MS, SE-54) and controlled temperature programs to achieve separation and identification. molbase.com Liquid-liquid extraction techniques are also relevant, particularly when studying its behavior in solvent systems or its use in separating metal ions, as demonstrated in processes involving amine hydrochlorides in non-polar solvents. google.com Understanding its chemical behavior and performance in various applications necessitates experimental designs that simulate industrial conditions, often involving kinetic studies, spectroscopic analysis (e.g., NMR, IR), and physical property measurements. iaea.org

Defined Scope and Objectives for Advanced Academic Research on this compound

Advanced academic research on this compound can be scoped to explore several key areas. A primary objective involves the development of more efficient, sustainable, and cost-effective synthesis routes, potentially utilizing novel catalytic methods or greener chemical processes. nih.gov Further research could focus on elucidating its precise mechanisms of action in complex formulations, such as its role as a corrosion inhibitor or surfactant, to optimize performance and discover new applications. Investigating its potential as a building block for advanced materials, pharmaceuticals, or specialized agrochemicals represents another significant avenue. Understanding its behavior in extreme conditions, its degradation pathways, and its interactions within multicomponent systems are also crucial for expanding its utility and ensuring its safe and effective application. lookchem.comontosight.ai

Properties

CAS No.

18198-40-8

Molecular Formula

C27H57N

Molecular Weight

395.7 g/mol

IUPAC Name

7-methyl-N,N-bis(7-methyloctyl)octan-1-amine

InChI

InChI=1S/C27H57N/c1-25(2)19-13-7-10-16-22-28(23-17-11-8-14-20-26(3)4)24-18-12-9-15-21-27(5)6/h25-27H,7-24H2,1-6H3

InChI Key

YGLJGOMFUHQSBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCN(CCCCCCC(C)C)CCCCCCC(C)C

Origin of Product

United States

Physical and Chemical Properties of Triisononylamine

Triisononylamine (B12082405) is a branched aliphatic tertiary amine with a molecular formula of C₂₇H₅₇N and a molecular weight of 395.75 g/mol . It is characterized by a high boiling point and relatively low vapor pressure at ambient temperatures, indicative of its substantial molecular size and branched structure.

PropertyValueSource
CAS Number38725-13-2 lookchem.comlookchem.comlookchem.comchemblink.com
Molecular FormulaC₂₇H₅₇N lookchem.comchemblink.com
Molecular Weight395.75 g/mol lookchem.comchemblink.com
Boiling Point456.6 °C at 760 mmHg lookchem.comlookchem.comchemblink.com
Flash Point202.4 °C lookchem.comlookchem.com
Density0.82 g/cm³ lookchem.comlookchem.comchemblink.com
Vapor Pressure1.6E-08 mmHg at 25°C lookchem.comlookchem.com
Refractive Index1.454 lookchem.comlookchem.com
LogP9.10790 lookchem.com
PSA3.24000 lookchem.com

Industrial Applications and Chemical Intermediacy

Triisononylamine (B12082405) serves as a key intermediate and functional component in a variety of industrial sectors due to its chemical structure and properties.

Chemical Production: It is utilized as an intermediate in the synthesis of various chemical products, including corrosion inhibitors, surfactants, and flotation agents. lookchem.com

Oil and Gas Industry: this compound is incorporated into production chemicals formulated for the oil and gas industry, where its properties enhance performance in diverse applications. lookchem.com

Lubricants: As a constituent in lubricant production, this compound aids in enhancing performance and efficiency, offering improved protection and reduced friction. lookchem.com

Pesticides: In the agricultural sector, it is used in the manufacturing of pesticides, playing a role in increasing their effectiveness against pests and diseases. lookchem.com

Amine Salts and Formulations: this compound can react with acids to form amine salts, which may exhibit altered properties such as higher melting points and modified solubility, finding potential uses in corrosion inhibition, as surfactants or emulsifiers, and in pharmaceutical or cosmetic formulations. ontosight.ai

Chemical Processes: It has been employed in specific chemical processes, such as the production of copper(II) chloride from copper(II) oxychloride, where it acts as a component in a reaction system involving tertiary amine hydrochlorides in organic solvents. google.com It is also used as an anti-caking agent for polyols. google.com The compound is also involved in methods for preparing ammonia (B1221849) and hydrogen chloride from ammonium (B1175870) chloride. justia.com

Solvent Extraction: this compound, along with other high-molecular-weight amines, has been studied for its efficacy in solvent extraction processes, including the separation of metals and organic acids. osti.govegeneration.org

Synthesis and Analytical Considerations

Catalytic Activity of this compound in Polymerization Processes

Tertiary amines are widely employed as catalysts in the formation of polymers such as polyurethanes and epoxy resins. Their catalytic function stems from the nucleophilic nature of the lone pair of electrons on the nitrogen atom. The specific structure of the amine, particularly the steric bulk of the alkyl groups attached to the nitrogen, plays a crucial role in determining its catalytic efficiency and selectivity. This compound, with its three branched nine-carbon chains, is classified as a highly sterically hindered tertiary amine.

In polyurethane systems , the formation of the urethane (B1682113) linkage results from the reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) from a polyol. Tertiary amine catalysts accelerate this reaction. The generally accepted "nucleophilic catalysis" mechanism involves the amine's nitrogen atom attacking the electrophilic carbon of the isocyanate group, forming a highly reactive, polarized complex. This complex then readily reacts with the hydroxyl group of the polyol, regenerating the amine catalyst.

A competing reaction in many polyurethane formulations, especially foams, is the "blowing" reaction between isocyanate and water, which produces a urea (B33335) linkage and carbon dioxide gas. The choice of amine catalyst can influence the balance between this blowing reaction and the gelling reaction (urethane formation). Due to the significant steric hindrance from the three isononyl groups, the nitrogen atom of this compound would be less accessible. This steric shielding would likely reduce its ability to catalyze the water-isocyanate reaction, thereby making it a more selective catalyst for the gel reaction.

In epoxy resin curing , tertiary amines can function as catalysts for the anionic polymerization of epoxy resins. The mechanism involves the nucleophilic attack of the amine's nitrogen on a carbon atom of the epoxy ring, leading to ring-opening and the formation of a zwitterion. This zwitterion contains an alkoxide anion that can then attack another epoxy monomer, propagating the polymerization chain. The bulky nature of this compound would likely moderate this initiation step, potentially leading to a slower but more controlled curing process compared to less hindered amines like triethylamine.

The kinetics of polymerization are significantly influenced by the catalyst's structure. The steric hindrance of this compound is expected to lower its catalytic activity compared to smaller tertiary amines. This results in a slower reaction rate and, consequently, a longer gel time and pot life for the resin mixture. While high reactivity is often desired for rapid production cycles, a slower, more controlled polymerization can be advantageous. It allows for better flow and wetting of substrates or reinforcements and can lead to the formation of a more uniform and less stressed polymer network.

To illustrate the conceptual effect of steric hindrance on reaction kinetics, the following table presents representative data for different amine catalyst types in a model polyurethane system.

Amine Catalyst TypeRepresentative CatalystSteric HindranceRelative Gel Time (minutes)Predominant Reaction Catalyzed
Low HindranceTriethylamineLow5Blowing and Gelling
Moderate HindranceN,N-DimethylcyclohexylamineMedium15Balanced Gelling/Blowing
High Hindrance (Hypothetical)This compoundHigh45Primarily Gelling

Mechanistic Elucidation of this compound-Catalyzed Reactions

Spectroscopic methods are powerful tools for studying the transient interactions between a catalyst and its substrates.

Fourier-Transform Infrared Spectroscopy (FTIR): In polyurethane catalysis, in-situ FTIR can monitor the reaction progress by tracking the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹). By comparing the rate of this disappearance in the presence of different catalysts, one can quantify their relative activities. It could also potentially detect the formation of the transient catalyst-isocyanate complex, although the low concentration and short lifetime of this species make it challenging.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can be used to probe the electronic environment of the atoms involved in the reaction. The formation of a complex between this compound and an isocyanate or an epoxy monomer would cause shifts in the NMR signals of the nuclei near the reaction center. This provides evidence of the catalyst-substrate binding that precedes the main reaction.

Kinetic Isotope Effects (KIEs) are used to determine whether a specific bond is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org For example, in the polyurethane gelling reaction, one could study the KIE by replacing the hydrogen on the polyol's hydroxyl group with its heavier isotope, deuterium (B1214612) (-OD). If the reaction rate decreases significantly with the deuterated polyol (a "primary" KIE where kH/kD > 1), it would provide strong evidence that the O-H bond cleavage is part of the rate-determining step, which is consistent with the proposed mechanisms where the proton is transferred during or after the nucleophilic attack. libretexts.org While such a study has not been reported for this compound, it is a standard method for mechanistic investigation.

Hammett Correlations are used to study the influence of electronic effects on reaction rates in systems involving aromatic rings. wikipedia.org This tool is not applicable for directly studying the structure-activity relationship of aliphatic amine catalysts like this compound. However, it could be used to probe the mechanism from the substrate's perspective. For instance, one could study the reaction of a series of para-substituted aromatic isocyanates (X-Ar-NCO) with a polyol, catalyzed by a constant concentration of this compound. Plotting the logarithm of the observed rate constants against the Hammett substituent constant (σ) for each 'X' group would yield a linear relationship. The slope of this line (the reaction constant, ρ) would indicate the degree of charge development in the transition state. A positive ρ value would suggest that negative charge is building up on the aromatic ring in the transition state, which would be consistent with the nucleophilic attack mechanism. scribd.com

The following table illustrates the expected outcome of a hypothetical Hammett study on an isocyanate, catalyzed by an amine.

Substituent (X) on IsocyanateHammett Constant (σp)Hypothetical Relative Rate (k_rel)log(k_rel)
-OCH₃-0.270.45-0.35
-CH₃-0.170.62-0.21
-H0.001.000.00
-Cl0.231.950.29
-NO₂0.789.120.96

Interfacial Science and Colloidal Engineering Applications of Triisononylamine

Foam Stabilization and Destabilization by Triisononylamine (B12082405)

The behavior of this compound in foam systems is complex, influencing both the formation and breakdown of foams. Its amphiphilic nature allows it to interact with the air-liquid interface, modifying the stability and properties of foam lamellae.

This compound, like other surfactants, can adsorb at the air-water interface, reducing surface tension. The bulky, branched isononyl groups influence the packing and elasticity of the interfacial film bibliotekanauki.plusgs.govwur.nl. Research into similar amphiphilic molecules suggests that the adsorption process involves molecules moving from the bulk phase to the subsurface and then to the surface, a process that can be diffusion-controlled or kinetic bibliotekanauki.pl. The specific arrangement and interaction of this compound molecules at this interface dictate its effect on bubble stability. While some surfactants can stabilize foam by creating resilient interfacial films, others can destabilize it by promoting spreading and thinning of these films mdpi.comcern.ch. The surface rheological properties, such as interfacial shear viscosity, are critical in understanding how these molecules affect the mechanical strength and stability of foam lamellae wur.nlanton-paar.com.

This compound can function as an antifoaming agent by disrupting the stability of foam bubbles. The general mechanism for defoamers involves entering the foam lamellae, spreading rapidly, and displacing the foam-stabilizing surfactants. This spreading is facilitated by a positive spreading coefficient, leading to a film with lower cohesive forces, which ultimately causes bubble rupture cern.chwikipedia.orgbyk.com. For effective defoaming, a key requirement is that the defoamer is insoluble in the foaming medium and possesses a low surface tension cern.chwikipedia.org. The bulky alkyl chains of this compound contribute to its insolubility in aqueous systems and its affinity for interfaces. Research into similar tertiary amines indicates that their basicity and structure play a role in their defoaming efficacy mdpi.com. While specific performance data for this compound as an antifoam is not universally published, its structural similarity to other effective antifoaming agents suggests it can disrupt foam lamellae through mechanisms like bridging and dewetting cern.ch.

Role of this compound in Functional Fluid Formulations

In functional fluids such as lubricants and fuels, this compound serves multiple roles, including enhancing dispersancy, aiding solubilization, and scavenging acids.

As a dispersant, this compound helps to keep insoluble particles, such as soot or sludge precursors, suspended within lubricants and fuels machinerylubrication.comaftonchemical.cominfineuminsight.comprecisionlubrication.com. The molecule's amphiphilic character is key here: the polar amine head group can interact with contaminant particles, while the long, hydrophobic isononyl tails ensure solubility and suspension in the non-polar base fluid. This prevents agglomeration and deposition of these particles onto critical engine or machinery components infineuminsight.comprecisionlubrication.com. Solubilization refers to this compound's ability to keep polar or semi-polar additives or degradation products dissolved in the bulk fluid, thereby maintaining fluid clarity and performance. Its effectiveness in these roles is related to its ability to form stable colloidal dispersions and maintain the viscosity of the fluid precisionlubrication.comwhiterose.ac.uk.

This compound acts as an acid scavenger due to the basic nature of its tertiary amine group. In industrial fluids like lubricants and fuels, acidic byproducts can form from the oxidation of base oils, combustion processes, or additive degradation machinerylubrication.comexxonmobilchemical.com. These acids can cause corrosion and accelerate the degradation of the fluid and machinery. This compound neutralizes these acidic species by reacting with them to form salts, effectively removing them from the system inspenet.comresearchgate.net. This process helps to prevent corrosion and maintain the integrity of the fluid and equipment. The mechanism involves the protonation of the amine nitrogen by the acid, forming an ammonium (B1175870) salt. The efficiency of this scavenging is related to the basicity of the amine and its solubility in the fluid medium researchgate.netmdpi.com.

Analytical Methodologies for the Characterization and Quantification of Triisononylamine

Chromatographic Techniques for Separation and Determination

Chromatographic methods are fundamental for separating Triisononylamine (B12082405) from complex matrices and for quantifying its presence. These techniques are crucial for assessing purity and profiling related substances.

Gas chromatography is a versatile technique for analyzing volatile and semi-volatile compounds like this compound. Due to the basic and polar nature of amines, their analysis by GC can present challenges such as peak tailing, which results from interactions with active sites on the column. researchgate.netlabrulez.com Tertiary amines like this compound are generally less problematic than primary or secondary amines but still require carefully selected conditions for accurate analysis. labrulez.com To overcome these challenges, deactivated columns, often treated with a base like potassium hydroxide (B78521) (KOH), are employed to minimize analyte adsorption and ensure symmetrical peak shapes. labrulez.com

GC coupled with a Flame Ionization Detector (FID) is commonly used for purity assessment and quantification. For more detailed impurity profiling and identification, GC is coupled with Mass Spectrometry (GC-MS). thermofisher.com GC-MS provides not only retention time data but also mass spectra of the eluting compounds, allowing for the identification of process-related impurities or degradation products. High-resolution accurate mass spectrometry (HRAM) GC-MS can further provide elemental composition, enabling confident structural elucidation of unknown impurities, even at trace levels. thermofisher.com

Table 1: Typical GC and GC-MS Parameters for Tertiary Amine Analysis This table presents a generalized set of starting parameters for the analysis of high-molecular-weight tertiary amines like this compound, which may require optimization.

ParameterGas Chromatography (GC)Gas Chromatography-Mass Spectrometry (GC-MS)
Column Deactivated capillary column (e.g., CP-Volamine, DB-5ms treated with KOH)High-inertness capillary column (e.g., Thermo Scientific™ TraceGOLD™ TG-5MS) thermofisher.com
Injector Temp. 250 - 300 °C250 - 300 °C thermofisher.com
Oven Program Initial: 50-100 °C, Ramp: 10-20 °C/min, Final: 300-320 °C thermofisher.comInitial: 50-100 °C, Ramp: 10-20 °C/min, Final: 300-320 °C thermofisher.com
Carrier Gas Helium or HydrogenHelium thermofisher.com
Detector Flame Ionization Detector (FID)Mass Spectrometer (e.g., Quadrupole, Orbitrap) thermofisher.com
Ionization Mode N/AElectron Ionization (EI), Chemical Ionization (CI) thermofisher.com

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of this compound, particularly in complex matrices where the analyte may not be sufficiently volatile for GC or when derivatization is preferred. A significant challenge in analyzing aliphatic amines by HPLC is their lack of a UV-absorbing chromophore or a native fluorophore, making detection difficult. sigmaaldrich.com

To address this, pre-column or post-column derivatization is often employed to attach a chromophoric or fluorophoric tag to the amine. nih.gov Reagents such as 9-fluorenylmethylchloroformate (FMOC) or o-phthaldiadehyde (OPA) react with amines to form highly detectable derivatives. nih.govresearchgate.net The derivatized this compound can then be separated using reversed-phase HPLC on a C18 column and quantified using UV or fluorescence detectors. sigmaaldrich.com This approach offers high sensitivity and selectivity, making it suitable for trace analysis. researchgate.net

Table 2: Illustrative HPLC Method Parameters for Derivatized Aliphatic Amines This table outlines a representative method for analyzing aliphatic amines after derivatization, adaptable for this compound.

ParameterValue
Derivatization Reagent o-phthaldiadehyde (OPA) with a thiol
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer)
Flow Rate 1.0 mL/min
Detection Fluorescence Detector (FLD)
Excitation Wavelength 230 nm nih.gov
Emission Wavelength 450 nm nih.gov

In many industrial applications, amines are used in scrubbing solutions where they react with acidic gases to form salts, often referred to as heat-stable salts (HSS). azom.comazom.com Ion chromatography (IC) is a powerful technique for the analysis of these amine salts. The method can be used to monitor the concentration of the amine cation (triisononylammonium) or the associated anions (e.g., chloride, sulfate, formate) in a solution. thermofisher.com

For cation analysis, a cation-exchange column is used to separate the protonated amine from other cations. azom.com For anion analysis, which is more common for HSS, a high-capacity, hydroxide-selective anion-exchange column is employed to separate various inorganic and organic anions. thermofisher.com Detection is typically achieved using suppressed conductivity, which provides high sensitivity by reducing the background conductivity of the eluent. researchgate.net IC is essential for monitoring the composition of amine solutions to maintain process efficiency and control corrosion. azom.com

Spectroscopic Approaches for Functional Group Analysis and Purity Verification

Spectroscopic techniques provide information about the molecular structure of this compound, confirming the presence of specific functional groups and verifying its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation and confirmation of organic molecules like this compound. nih.gov ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show complex, overlapping signals in the aliphatic region (typically 0.8-3.0 ppm) corresponding to the protons of the three isononyl chains. The protons on the carbons adjacent to the nitrogen atom (α-protons) would appear further downfield due to the deshielding effect of the nitrogen. The ¹³C NMR spectrum would similarly show signals for the carbons of the isononyl groups, with the α-carbons appearing most downfield.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, providing unambiguous confirmation of the branched structure of the isononyl chains and their attachment to the central nitrogen atom. NMR is also highly effective for identifying and quantifying impurities without the need for reference standards for every impurity.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound The "isononyl" group is a branched nine-carbon alkyl chain. The exact shifts depend on the specific isomeric structure.

Atom TypeTechniquePredicted Chemical Shift (ppm)Notes
Protons on Cα (-CH₂-N)¹H NMR2.2 - 2.8Deshielded by the adjacent nitrogen atom.
Protons on other alkyl C's (-CH₂-, -CH-)¹H NMR1.0 - 1.7Complex multiplet patterns due to branching.
Protons on terminal methyls (-CH₃)¹H NMR0.8 - 1.0Typically appear as doublets or triplets.
Carbon Cα (-CH₂-N)¹³C NMR45 - 60Deshielded by the nitrogen atom.
Other alkyl carbons (-CH₂-, -CH-, -C-)¹³C NMR20 - 40Specific shifts depend on the branching pattern.
Terminal methyl carbons (-CH₃)¹³C NMR10 - 20Typically the most upfield signals.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used for rapid and non-destructive analysis. contractpharma.com They are ideal for verifying the identity of a material and for quality control by confirming the presence of key functional groups. medprimepublication.orgyoutube.com

The IR spectrum of this compound, a tertiary amine, is characterized by the absence of N-H stretching bands that are prominent in primary and secondary amines (around 3300-3500 cm⁻¹). pressbooks.pub The key features would include:

C-H stretching vibrations from the alkyl chains, typically observed between 2850 and 3000 cm⁻¹. libretexts.org

C-H bending vibrations in the 1350-1470 cm⁻¹ region. libretexts.org

C-N stretching vibrations , which for tertiary aliphatic amines appear in the 1000-1250 cm⁻¹ range. The intensity of this band can be variable.

Raman spectroscopy also provides a characteristic "fingerprint" of the molecule. contractpharma.com It is particularly sensitive to non-polar bonds, making it excellent for analyzing the C-C backbone of the alkyl chains. Raman is increasingly used in process analytical technology (PAT) for real-time monitoring of chemical processes and for quality control of raw materials and finished products. researchgate.net

Table 4: Key Vibrational Modes for this compound

Functional GroupVibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
Alkyl C-HSymmetric & Asymmetric Stretch2850 - 2960 (Strong)2850 - 2960 (Strong)
Alkyl CH₂ / CH₃Bending (Scissoring/Deformation)1350 - 1470 (Medium)1350 - 1470 (Medium)
C-NStretch1000 - 1250 (Medium-Weak)1000 - 1250 (Weak)
C-CStretch(Weak, in fingerprint region)(Strong, in fingerprint region)

Titrimetric and Potentiometric Methods for Amine Content Determination

Acid-Base Titration for Total Amine Value

Acid-base titration is a foundational analytical technique used to determine the total basicity of a sample. For this compound, a tertiary amine, this method quantifies the total amine content by measuring the amount of acid required to neutralize the amine groups present. The result is typically expressed as the "Total Amine Value" (TAV), defined as the number of milligrams of potassium hydroxide (KOH) equivalent to the basicity in one gram of the sample (mg KOH/g). dit.sa.gov.auwikipedia.org

The procedure generally involves dissolving a precisely weighed sample in a suitable solvent and titrating it with a standardized acidic solution. The endpoint of the titration, where all the amine has been neutralized, can be detected using a colorimetric indicator or, more commonly, by potentiometric means. Potentiometric titration, which involves monitoring the pH or potential of the solution with an electrode, is often preferred as it provides a more objective and accurate determination of the endpoint, especially in non-aqueous or colored solutions. dit.sa.gov.auwikipedia.org ASTM D2073 is a standard potentiometric method for determining the total, primary, secondary, and tertiary amine values of fatty amines. dit.sa.gov.auwikipedia.org

The fundamental reaction for the titration of a tertiary amine (R₃N) like this compound with a strong acid like hydrochloric acid (HCl) is:

R₃N + HCl → R₃NH⁺Cl⁻

Typical Parameters for Total Amine Value Titration

Parameter Description Example
Titrant Standardized acidic solution. 0.5 N Hydrochloric acid (HCl) in isopropyl alcohol. dit.sa.gov.au
Solvent Must dissolve the amine sample. A mixture of chloroform (B151607) and propan-2-ol is common. dit.sa.gov.au
Endpoint Detection Method to determine the equivalence point. Potentiometric measurement to a specific pH endpoint (e.g., pH 3.0) or by identifying the inflection point on a titration curve. dit.sa.gov.au
Calculation Formula to determine the TAV. TAV (mg KOH/g) = (V × N × 56.1) / W

Non-Aqueous Titration for Specific Amine Species

While aqueous titrations are suitable for many applications, non-aqueous titrations are particularly advantageous for analyzing very weak bases or substances that are insoluble in water, such as long-chain amines like this compound. unacademy.combyjus.comhnsgroupofcolleges.org Water can act as both a weak acid and a weak base, which can interfere with the titration of very weak bases by competing for the titrant, making the endpoint difficult to detect. byjus.comhnsgroupofcolleges.org Non-aqueous solvents can enhance the basic properties of weak amines, resulting in a much sharper and more easily detectable endpoint. mt.com

Perchloric acid (HClO₄) dissolved in glacial acetic acid is a very common and powerful acidic titrant used in non-aqueous titrimetry. unacademy.commt.com The acetic acid solvent has a "leveling effect," which enhances the basic strength of the amines dissolved in it. mt.com This makes it possible to accurately titrate weak bases that would yield poor results in an aqueous medium.

The reaction in an acetic acid solvent proceeds as follows:

Titrant Formation: HClO₄ + CH₃COOH ⇌ CH₃COOH₂⁺ + ClO₄⁻

Titration Reaction: R₃N + CH₃COOH₂⁺ ⇌ R₃NH⁺ + CH₃COOH

The endpoint for non-aqueous titrations is almost always detected potentiometrically using a pH electrode, as the color changes of indicators can be unreliable in organic solvents. mt.com

Common Solvents and Titrants in Non-Aqueous Amine Titration

Solvent Type Role & Examples Rationale for Use
Protogenic Acidic solvents (e.g., glacial acetic acid, sulfuric acid). byjus.com Enhances the basicity of the weak amine, leading to a sharper endpoint. mt.com
Aprotic Neutral, chemically inert solvents (e.g., chloroform, benzene). byjus.com Used to dissolve the analyte without participating in the reaction.

| Titrant | Strong acid in a non-aqueous solvent. | Perchloric acid in glacial acetic acid is a very strong acidic medium capable of protonating weak bases. hnsgroupofcolleges.orgmt.com |

Sample Preparation Strategies for this compound Analysis in Diverse Matrices

Effective sample preparation is a crucial prerequisite for accurate and precise quantification of this compound, especially when it is present at low concentrations or in complex matrices such as environmental samples, biological fluids, or industrial formulations. The primary goals of sample preparation are to isolate this compound from interfering matrix components, concentrate the analyte to a detectable level, and present it in a form compatible with the analytical instrument. nih.gov

Extraction and Enrichment Techniques

Extraction techniques are employed to separate this compound from the bulk of the sample matrix. The choice of method depends on the physical and chemical properties of both the analyte and the matrix.

Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate compounds based on their relative solubilities in two different immiscible liquids. For extracting a basic compound like this compound from an aqueous matrix (e.g., wastewater), the pH of the sample is typically adjusted to be basic (e.g., pH > 9) to ensure the amine is in its neutral, unprotonated form. This increases its solubility in a nonpolar organic solvent (e.g., hexane, dichloromethane), which is then used for extraction. The organic phase, now containing the enriched analyte, is separated for analysis.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE that involves passing a liquid sample through a solid sorbent material packed in a cartridge. nih.gov The analyte is retained on the sorbent while the bulk of the matrix passes through. For a basic analyte like this compound, a cation-exchange SPE sorbent can be used. The sample is loaded under conditions where the amine is protonated (acidic pH), allowing it to bind to the negatively charged sorbent. After washing away interferences, the purified this compound is eluted with a solvent that neutralizes the charge, releasing the analyte in a concentrated form.

Comparison of Common Extraction Techniques

Technique Principle Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases. Simple, low cost. Can be labor-intensive, requires large volumes of organic solvents. nih.gov

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | High recovery, high enrichment factor, reduced solvent use, potential for automation. nih.gov | Higher cost of consumables (cartridges), requires method development. |

Environmental Biogeochemistry and Fate Studies of Triisononylamine

Biodegradation Pathways and Microbial Metabolism of Triisononylamine (B12082405)

Biodegradation is the process by which microorganisms, such as bacteria and fungi, break down organic compounds. This is a primary mechanism for removing chemicals from the environment. Studies typically investigate biodegradation under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation Mechanisms and Metabolite Identification

Aerobic biodegradation involves microbial metabolism in the presence of oxygen, where compounds are often mineralized to carbon dioxide, water, and inorganic salts wikipedia.orgslideshare.netlibretexts.org. Standardized laboratory tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines, are used to assess these processes. For instance, OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) and OECD Guideline 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) are designed to determine the rate and pathways of chemical transformation in soil and water-sediment systems, respectively biotecnologiebt.itfera.co.ukoecd.orgibacon.comepa.govoecd.orgoecd.orgcriver.comepa.govfera.co.uk. These studies typically involve incubating soil or sediment samples with a radiolabeled test substance under controlled aerobic conditions. Samples are analyzed at various time points to quantify the disappearance of the parent compound and identify any transformation products or metabolites formed biotecnologiebt.itfera.co.ukibacon.com. The degradation rate is often characterized by a half-life (DT50) fera.co.uk. Specific aerobic degradation mechanisms and identified metabolites for this compound have not been detailed in the reviewed literature.

Anaerobic Transformation Processes in Sediment and Soil Systems

Anaerobic transformation occurs in environments lacking oxygen, such as saturated soils, deep sediments, or waterlogged conditions wikipedia.orgslideshare.netlibretexts.orgbiotecnologiebt.itoecd.org. In these settings, different microbial communities utilize alternative electron acceptors, leading to distinct metabolic pathways. OECD Guideline 307 and 308 are also employed to evaluate anaerobic transformation processes in soil and aquatic sediment systems biotecnologiebt.itfera.co.ukoecd.orgibacon.comepa.govoecd.orgoecd.orgcriver.comepa.govfera.co.ukcriver.comconcawe.eu. These studies involve incubating samples under strictly anaerobic conditions and monitoring the fate of the parent compound and any resulting transformation products biotecnologiebt.itfera.co.ukibacon.com. Some compounds may exhibit resistance to anaerobic degradation, relying more on sorption or other removal mechanisms frontiersin.org. The anaerobic transformation pathways or products of this compound in sediment and soil environments have not been specifically reported in the available search results.

Role of Specific Microbial Consortia in this compound Degradation

Microbial consortia, composed of multiple species of microorganisms, can often degrade complex pollutants more efficiently than single microbial strains. This is due to synergistic interactions, the cooperative production of enzymes, and the ability to break down intermediate products sequentially mdpi.comnih.govfrontiersin.orgwikipedia.orgfrontiersin.org. While the importance of microbial consortia in the bioremediation of various environmental contaminants is well-established mdpi.comnih.govfrontiersin.orgwikipedia.orgfrontiersin.org, specific microbial consortia known to be involved in the degradation of this compound have not been identified in the reviewed literature.

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation encompasses the breakdown or modification of chemical compounds through non-biological processes, primarily driven by physical and chemical environmental factors.

Photolytic Degradation Pathways in Aquatic Systems

Photolytic degradation, or photodegradation, is the process by which chemical compounds are broken down by absorbing light energy, predominantly from sunlight pharmaguideline.comresearchgate.netup.pt. This process is particularly significant in aquatic environments and on exposed soil surfaces where light is available pharmaguideline.comresearchgate.netup.pt. The rate and efficiency of photolysis are influenced by factors such as light intensity, wavelength, the compound's light absorption properties, and the presence of other substances in the environment that can mediate or inhibit the reaction pharmaguideline.comresearchgate.netup.ptunito.it. OECD Guideline 316 specifically addresses photolytic degradation studies in aqueous systems and on moist or dry soil surfaces criver.com. Research on other organic micropollutants indicates that photolysis can be a significant removal pathway, sometimes leading to the formation of transformation products with potentially different toxicological profiles than the parent compound pharmaguideline.comresearchgate.netup.ptunito.it. However, specific photolytic degradation pathways or products for this compound in aquatic systems have not been reported in the available literature.

Hydrolysis and Oxidation Reactions in Water and Soil

Hydrolysis is a chemical reaction where a molecule is cleaved by the addition of water, a process that can be influenced by pH and temperature up.ptnih.govlibretexts.org. Oxidation reactions involve the loss of electrons, typically through reactions with oxygen or other oxidizing agents, and are common in many environmental settings, especially in soils where redox potential plays a critical role up.ptresearchtrend.netwikipedia.orgtaltech.eesnu.ac.krpca.state.mn.us. OECD Guideline 111 is relevant for assessing hydrolytic stability criver.com. While this compound, as a tertiary amine, may exhibit a degree of chemical stability, its susceptibility to hydrolysis or oxidation under various environmental conditions has not been specifically investigated or documented in the reviewed literature. The compound has been mentioned in chemical synthesis contexts where hydrolysis was a process step google.com.pg, but not in relation to environmental degradation.

Compound Name List:

this compound

Sorption and Desorption Dynamics of this compound in Environmental Media

Sorption, the process by which a chemical adheres to or is absorbed by a solid material, is a critical factor in determining a compound's environmental mobility, bioavailability, and persistence. In soils and sediments, sorption is primarily influenced by the properties of the sorbent (soil/sediment matrix) and the sorbate (B1223678) (the chemical itself).

Soil organic matter (SOM) is a principal sorbent for many organic chemicals, particularly those that are hydrophobic or non-polar. The adsorption of such compounds to SOM is largely driven by hydrophobic interactions, where the chemical partitions from the aqueous phase into the organic matrix. The organic carbon-water (B12546825) partition coefficient (Koc) quantifies this tendency, representing the ratio of the chemical's concentration adsorbed to the soil organic carbon to its concentration in the soil porewater at equilibrium. A higher Koc value indicates stronger adsorption to SOM and, consequently, lower mobility in soil, reducing the potential for leaching into groundwater or transport via surface runoff. Koc values are often estimated using physicochemical properties like the octanol-water partition coefficient (Kow) or water solubility, as these reflect the compound's hydrophobicity.

Clay minerals, with their charged surfaces and layered structures, can also influence the sorption of organic compounds. While they are particularly effective at adsorbing polar and ionic substances through mechanisms like cation exchange, they can also contribute to the sorption of non-polar organic molecules, especially when soil organic matter content is low. The extent of clay's contribution depends on factors such as clay type, surface area, and the specific chemical properties of the compound.

Illustrative Table 1: Interpretation of Organic Carbon-Water Partition Coefficient (Koc) Values

Koc Range (L/kg)Adsorption StrengthEnvironmental MobilityTypical Behavior for Organic Compounds
< 100Very LowVery HighHighly mobile, readily leaches
100 - 500LowHighModerately mobile
500 - 2,000ModerateModerateModerate adsorption, some mobility
2,000 - 5,000HighLowStrong adsorption, low mobility
> 5,000Very HighVery LowStrongly bound, persistent in soil

Note: These ranges are general guidelines for organic compounds and specific behavior can vary based on soil properties and chemical characteristics.

In aquatic environments, sediments act as significant sinks for many organic contaminants. Similar to soils, the partitioning of a chemical between the sediment and the overlying water column is largely dictated by the organic carbon content of the sediment and the chemical's hydrophobicity. The octanol-water partition coefficient (Kow) is a key parameter used to predict this partitioning behavior. A high Kow value signifies that a chemical prefers to partition into organic phases (like sediment organic matter) rather than water, indicating a tendency to accumulate in sediments.

Sediment-water partition coefficients, such as the TOC-normalized sediment-porewater distribution coefficient (KTOC) , are used to quantify this process. Compounds with high Kow values will generally exhibit high sediment-water partition coefficients, leading to reduced concentrations in the water column and limited mobility within the aquatic system. Sediments often have a higher organic carbon content than many soils, which can enhance the sorption of hydrophobic organic compounds, thereby influencing their long-term fate and potential for remobilization.

Illustrative Table 2: Interpretation of Octanol-Water Partition Coefficient (Kow) Values for Partitioning and Mobility

Log Kow RangePartitioning Tendency (Sediment/Soil vs. Water)Environmental MobilityBioaccumulation Potential
< 1Low (prefers water)HighLow
1 - 3Moderate (balanced partitioning)ModerateModerate
3 - 5High (prefers organic phase)LowHigh
> 5Very High (strongly prefers organic phase)Very LowVery High

Note: Kow is a fundamental property influencing partitioning and is often used to estimate Koc and other environmental fate parameters. Values are typically expressed as log Kow.

Environmental Monitoring and Presence in Various Environmental Samples

Environmental monitoring is essential for detecting and quantifying the presence of chemicals in different environmental matrices, providing real-world data on their distribution and potential exposure pathways.

The detection and quantification of organic compounds like this compound in environmental samples typically involve sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used due to their high sensitivity and selectivity, allowing for the identification and measurement of specific compounds even at low concentrations within complex matrices.

Sample preparation, including extraction and clean-up steps, is critical to remove interfering substances from water, soil, or air samples before analysis. The development and validation of robust analytical methods are paramount to ensure accurate and reliable data on the presence and concentration of this compound in the environment. Monitoring studies would aim to establish baseline levels, identify potential sources of contamination, and track the compound's distribution across different environmental compartments.

Illustrative Table 3: Typical Analytical Methods and Detection Limits for Organic Contaminants

Analytical MethodSample MatrixTarget AnalytesTypical Detection Limit (ng/L or ng/g)
GC-MSWater, Soil, AirVolatile to Semi-volatile Organic Compounds0.1 - 10
LC-MS/MSWater, SoilSemi-volatile to Non-volatile Organic Compounds0.1 - 50

Note: Detection limits are highly dependent on the specific instrument, method, and sample matrix. This compound's specific detection would require method optimization.

Environmental fate and transport models are indispensable tools for predicting how chemicals are distributed and move within the environment. These models integrate physicochemical properties of the substance with environmental characteristics to simulate processes such as advection, diffusion, volatilization, sorption, and degradation.

Multimedia compartmental models are commonly employed, conceptualizing the environment as a series of interconnected compartments (e.g., air, water, soil, sediment, biota). Mass balance equations are used to describe the movement of the chemical between these compartments. Key input parameters for these models include:

Physicochemical properties: Octanol-water partition coefficient (Kow), organic carbon-water partition coefficient (Koc), water solubility, vapor pressure, and Henry's Law constant.

Environmental properties: Soil organic carbon content, soil texture, water flow rates, air dispersion characteristics, and temperature.

Transformation rates: Biodegradation rates (aerobic and anaerobic), hydrolysis rates, and photolysis rates.

By simulating these processes, models can predict the concentration of a chemical in different environmental compartments over time, identify potential transport pathways, and assess areas of concern.

Illustrative Table 4: Key Parameters for Environmental Fate and Transport Modeling

Parameter CategoryExample ParametersRole in Modeling
Physicochemical Properties Kow, Koc, Water Solubility, Vapor Pressure, Henry's Law ConstantDetermine partitioning between air, water, soil, and sediment; influence volatilization, leaching, and sorption.
Environmental Characteristics Soil Organic Carbon Content, Clay Content, pH, Water Flow, Air DispersionInfluence sorption, leaching, transport rates (advection, diffusion), and transformation processes.
Transformation Processes Biodegradation Rates, Hydrolysis Rates, Photolysis RatesDetermine the persistence of the chemical in the environment; influence degradation half-lives in different media.
Emission/Release Data Release rates, release locations, release durationProvide the initial input of the chemical into the environmental system.

Compound Name Table

this compound

Computational Chemistry and Molecular Modeling of Triisononylamine Systems

Computational Design and Property Prediction of Triisononylamine-Based Materials

Computational approaches are increasingly utilized for the design and property prediction of materials incorporating This compound (B12082405) or its derivatives. This involves leveraging computational chemistry and molecular modeling to tailor materials for specific applications by predicting their performance before experimental synthesis.

In Silico Screening for Optimized Extractant Ligands

In the realm of materials science and chemistry, computational screening is a powerful technique for identifying molecules with optimal properties for specific applications, such as ligands for metal extraction. While direct computational screening studies specifically on this compound as an extractant ligand were not found in the provided snippets, the general principles of in silico screening are well-established. Computational methods can predict binding affinities, solubility, and stability of potential ligands. For instance, quantitative structure-activity relationships (QSAR) and quantitative structure-reactivity relationships (QSRR) are employed to correlate molecular structure with desired properties numberanalytics.comrsc.orgnih.gov. By modeling the interaction of TINA or its modified forms with target metal ions, researchers can computationally assess their potential as extractants, optimizing factors like selectivity and extraction efficiency. Such studies often involve molecular docking and molecular dynamics simulations unipd.itrsc.org.

Prediction of Catalytic Performance and Selectivity

The prediction of catalytic performance and selectivity is another significant application of computational chemistry. While direct studies on this compound as a catalyst or ligand in catalytic systems were not explicitly detailed, the broader field of computational catalysis extensively uses these methods. Techniques like Density Functional Theory (DFT) are routinely used to model reaction mechanisms, transition states, and the electronic properties of catalytic sites, thereby predicting activity and selectivity researchgate.netpdx.edumdpi.comijettjournal.org. Machine learning approaches are also being integrated to accelerate the prediction of catalytic performance by learning from large datasets of computational and experimental data cost.euarxiv.org. If this compound were to be employed as a ligand in a catalytic system, computational methods could predict how its steric and electronic properties influence the catalyst's interaction with substrates and transition states, thereby affecting reaction rates and the formation of specific products.

Structure-Reactivity and Structure-Function Relationship Elucidation from Computational Data

Understanding the relationship between a molecule's structure and its reactivity or function is a cornerstone of chemical science. Computational data plays a pivotal role in elucidating these relationships for compounds like this compound. By analyzing molecular descriptors derived from quantum chemical calculations, such as atomic charges, frontier molecular orbital energies, and bond orders, researchers can establish correlations with observed reactivity patterns numberanalytics.comrsc.orgnih.govresearchgate.net.

For this compound, its branched, sterically demanding structure is expected to significantly influence its reactivity. For example, the steric hindrance provided by the isononyl groups could affect its accessibility to reactive sites or its ability to coordinate with metal centers. Computational studies can quantify these steric effects and their impact on reaction kinetics or binding affinities. Furthermore, electronic structure calculations can reveal how electron distribution within the molecule influences its chemical behavior. By correlating calculated structural and electronic parameters with experimental reactivity data, predictive models can be developed. These models help in understanding why TINA behaves in a certain way in specific applications and guide the design of derivatives with enhanced or altered functionalities. The general principles of establishing quantitative structure-reactivity relationships (QSRR) and structure-function relationships (SFR) are widely applied across various chemical disciplines, often involving linear free energy relationships (LFERs) and machine learning techniques nih.govpdx.eduvttresearch.comliverpool.ac.ukarxiv.orgnih.govnih.gov.

Future Research Directions and Emerging Opportunities for Triisononylamine

Sustainable Synthesis and Circular Economy Approaches for Triisononylamine (B12082405) Production

The chemical industry is increasingly prioritizing sustainability and circularity, aiming to reduce environmental impact and maximize resource utilization. Future research into this compound production will likely focus on adopting greener synthesis pathways and integrating it into closed-loop systems.

Bio-based Feedstocks and Renewable Energy Integration

A significant trend in chemical manufacturing is the shift from petrochemical feedstocks to renewable, bio-based alternatives industrialchemistryconsulting.comfashionforgood.compolymerexpert.biz. This compound is typically synthesized from isononyl alcohol and ammonia (B1221849). Future research could explore the production of isononyl alcohol from biomass-derived sources. For instance, bio-based feedstocks such as sugars, cellulose, or vegetable oils are being investigated for the synthesis of various monomers and polymers industrialchemistryconsulting.compolymerexpert.bizmdpi.com. Similarly, bio-based amines are being developed through sustainable heterogeneous catalysis using biomass derivatives rsc.org. Integrating renewable energy sources into the synthesis processes, such as solar or wind power for chemical reactions and purification steps, will further enhance the sustainability profile of this compound production ellenmacarthurfoundation.orgbmuv.de. This approach aligns with the broader goal of decarbonizing chemical manufacturing and reducing reliance on fossil fuels.

Recycling and Reutilization Strategies for this compound-Based Systems

The principles of the circular economy emphasize keeping materials in use for as long as possible, recovering them at the end of their service life, and regenerating natural systems europa.eunbs.netecologie.gouv.fr. For this compound, this translates to developing efficient recycling and reutilization strategies. If this compound is employed as a solvent, catalyst, or additive in industrial processes, research into its recovery and purification through methods like distillation or membrane separation will be crucial hopaxfc.commdpi.comseppure.com. Furthermore, if this compound is incorporated into polymeric materials, advancements in chemical recycling technologies, which break down polymers into their constituent monomers or valuable chemical substances, could enable its recovery and reuse in high-quality applications activesustainability.complasticseurope.org. Industrial symbiosis, where by-products from one process become raw materials for another, also presents opportunities for this compound's reutilization within the chemical industry europa.eumdpi.com.

Integration of this compound in Advanced Materials and Nanotechnology

The unique properties of this compound, particularly its tertiary amine functionality and bulky alkyl chains, make it a candidate for integration into advanced materials and nanotechnology for enhanced performance and novel functionalities.

Functionalization of Nanomaterials with this compound for Specific Applications

Nanomaterials are being engineered with tailored surface properties through functionalization to achieve specific applications in areas like catalysis, drug delivery, and sensing mdpi.comfrontiersin.orgfrontiersin.orgnih.gov. This compound can serve as a versatile functionalizing agent for various nanomaterials. Its tertiary amine group can act as a ligand for metal nanoparticles, influencing their catalytic activity or stability frontiersin.org. The lipophilic nature of its isononyl chains can enhance the dispersibility of nanoparticles in organic solvents or polymer matrices, acting as a compatibilizer or steric stabilizer mdpi.comfrontiersin.org. This functionalization could lead to improved performance in composite materials, enhanced delivery efficiency in nanomedicine, or specific binding capabilities in sensor development.

Table 1: Potential Roles of this compound in Nanomaterial Functionalization

Nanomaterial TypeFunctionalization Role of this compoundPotential ApplicationExpected Benefit
Metal Nanoparticles (e.g., Au, Ag)Ligand, Surface Modifier, Capping AgentCatalysis, Sensing, ImagingEnhanced stability, Tuned electronic properties, Improved dispersibility
Carbon Nanotubes (CNTs)Surface Modifier, DispersantComposites, Electronics, Drug DeliveryImproved compatibility with matrices, Enhanced electrical conductivity, Targeted delivery
Quantum Dots (QDs)Surface Modifier, StabilizerBioimaging, Displays, Solar CellsEnhanced photoluminescence, Improved stability, Better solubility

Role in Smart Materials and Responsive Systems

Smart materials are designed to respond to external stimuli such as temperature, pH, light, or chemical changes bassetti-group.comiberdrola.comnih.govmater-rep.com. Tertiary amines can be incorporated into such systems, leveraging their basicity or potential for quaternization. This compound's tertiary amine group could be designed to respond to pH variations through protonation/deprotonation, leading to changes in solubility or conformation. Its bulky structure might also influence the mechanical properties or responsiveness of polymer networks. Research could explore its use in stimuli-responsive hydrogels for controlled release applications, as components in self-healing materials, or as responsive elements in sensors and actuators. The lipophilic nature of the isononyl groups could also play a role in phase-selective responses or interactions within hydrophobic environments in responsive systems.

Table 2: this compound in Smart and Responsive Materials

StimulusThis compound's Responsive Moiety/RoleMaterial TypeExpected Response/Application
pHProtonation/Deprotonation of tertiary aminePolymers, HydrogelsSwelling/deswelling, Solubilization changes, Controlled release
TemperatureSteric/Electronic effects influencing solubility/conformationPolymers, GelsPhase transitions, Viscosity changes
Chemical EnvironmentBasic catalysis, ComplexationCatalytic systems, SensorsReaction rate modulation, Analyte binding

Development of Multifunctional Hybrid Systems Incorporating this compound

Hybrid systems, which combine multiple materials or functionalities, offer synergistic properties that surpass those of individual components jst.go.jpresearchgate.net. This compound can be a valuable component in the design of such advanced hybrid materials. For example, it could be integrated into hybrid catalysts, where its basicity or chelating ability complements the catalytic activity of incorporated metal nanoparticles or oxides. Such systems could find applications in complex organic synthesis or environmental remediation. Furthermore, this compound could act as a compatibilizer or functional additive in polymer composites, enhancing mechanical strength, thermal stability, or introducing specific chemical functionalities. Its incorporation into supramolecular assemblies or tailored porous materials could also lead to novel functionalities for separation, sensing, or advanced material design.

Table 3: this compound in Multifunctional Hybrid Systems

System TypeKey ComponentsRole of this compoundSynergistic FunctionalityPotential Application
Hybrid CatalystsMetal Nanoparticles, Porous Supports, Metal OxidesBasic Catalytic Site, Ligand, Phase Transfer AgentEnhanced activity, Selectivity, StabilityOrganic Synthesis, Environmental Remediation
Polymer CompositesPolymers, Nanofillers, FibersCompatibilizer, Surface Modifier, AdditiveImproved mechanical properties, Enhanced dispersion, FunctionalizationHigh-performance plastics, Coatings, Adhesives
Advanced AdsorbentsPorous Polymers, Metal-Organic Frameworks (MOFs)Functional Group for Binding, Pore ModifierSelective adsorption of specific molecules (e.g., CO2, pollutants)Gas separation, Water purification

These future research directions highlight the potential for this compound to contribute to sustainable chemical production, cutting-edge material science, and the development of innovative functional systems. Continued exploration into its synthesis, functionalization, and integration will be key to unlocking its full potential.

Compound List

this compound

Scalable Process Development from Laboratory Discoveries

Translating promising laboratory findings in combined extraction and catalysis platforms involving this compound into industrially viable processes is a critical area of focus. This involves addressing the inherent challenges of scaling up complex chemical operations. Key research efforts are directed towards optimizing reaction conditions, reactor design, and separation parameters to ensure reproducibility, yield, and cost-effectiveness at larger scales. Studies are investigating methods for robust catalyst immobilization and efficient recovery, as well as developing continuous flow systems that can handle the combined extraction-catalysis functionalities. The goal is to bridge the gap between proof-of-concept demonstrations and large-scale industrial implementation, ensuring that the benefits of these integrated platforms are realized in practical applications.

Integration in Advanced Sensors and Actuators

This compound's chemical properties also position it as a candidate for integration into advanced sensing and actuation technologies. Research is exploring its potential to act as a recognition element or responsive component in chemical sensors, capable of detecting specific analytes through changes in its physical or chemical state. Furthermore, its incorporation into stimuli-responsive materials could lead to the development of novel actuators that undergo controlled mechanical changes in response to external triggers such as pH, temperature, or specific chemical species. Such applications could find use in diverse fields ranging from environmental monitoring and diagnostics to soft robotics and smart materials.

Bridging Fundamental Understanding with Industrial Innovation in this compound Research

The advancement of this compound's industrial utility hinges on effectively connecting fundamental scientific insights with practical, market-driven innovation. This involves a concerted effort to translate laboratory discoveries into scalable, cost-effective industrial processes and to address the evolving challenges encountered in real-world applications.

Scalable Process Development from Laboratory Discoveries

A significant avenue for future research involves the systematic development of scalable processes derived from laboratory-scale discoveries related to this compound. This encompasses a broad range of potential applications, not limited to combined extraction and catalysis. The transition from bench-scale experiments to pilot and full-scale industrial production requires meticulous attention to process engineering, including optimizing reaction kinetics, heat and mass transfer, and purification methods. Research is focused on identifying robust synthesis routes, developing efficient separation techniques, and designing reactors that can accommodate larger volumes while maintaining product quality and process safety. The aim is to create reliable, reproducible, and economically viable manufacturing pathways for this compound-based products and processes.

Addressing Emerging Challenges in Industrial Applications

As this compound finds its way into more diverse industrial applications, new challenges are likely to emerge. Future research efforts will be dedicated to anticipating and addressing these challenges proactively. This may include optimizing performance under varied operating conditions, enhancing long-term stability and durability of this compound-based materials, and developing more sustainable synthesis and application methodologies. Furthermore, research will focus on understanding and mitigating any unforeseen environmental or operational impacts, ensuring that the industrial deployment of this compound aligns with principles of green chemistry and sustainable development.

Compound Name List

this compound

Q & A

Basic: What are the optimal methods for synthesizing Triisononylamine with high purity, and which analytical techniques are most effective for confirming its structural integrity?

Methodological Answer:
Synthesis typically involves nucleophilic substitution reactions between nonanol isomers and ammonia derivatives under controlled anhydrous conditions. Purification via fractional distillation or preparative HPLC is critical to isolate isomers. Structural confirmation requires a combination of 1H^{1}\text{H}/13C^{13}\text{C} NMR for bond environment analysis, FTIR for functional group validation (e.g., C-N stretching at ~1,100 cm1^{-1}), and GC-MS for molecular weight confirmation. Cross-referencing spectral databases and spiking with authentic standards minimizes misidentification .

Advanced: How can researchers design experiments to investigate the catalytic role of this compound in multiphase reaction systems while minimizing solvent interference?

Methodological Answer:
Use inert atmosphere gloveboxes to prevent amine oxidation and employ solvent-free or low-polarity solvents (e.g., hexane) to reduce competitive coordination. Kinetic studies via in-situ FTIR or Raman spectroscopy can track intermediate formation. Control experiments should compare reaction rates with/without this compound and quantify solvent interactions using Hansen solubility parameters. Statistical DOE (Design of Experiments) optimizes variables like temperature, amine concentration, and stirring efficiency .

Basic: What are the key stability considerations for storing this compound, and how can degradation products be monitored under varying environmental conditions?

Methodological Answer:
Store in amber glass under nitrogen at 4°C to prevent photolytic/oxidative degradation. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (C18 column, 220 nm detection) identifies degradation peaks. Compare retention times with suspected byproducts (e.g., oxidized amines or nitriles). Karl Fischer titration monitors moisture uptake, which can hydrolyze the amine .

Advanced: What computational approaches (e.g., DFT, MD simulations) are suitable for modeling this compound's interactions with transition metal complexes, and how do parameter selection challenges affect outcome validity?

Methodological Answer:
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set models electron donation from the amine to metal centers. Molecular Dynamics (MD) simulations with CHARMM force fields predict solvent-shell dynamics. Validate against experimental crystallography or EXAFS data. Parameter selection (e.g., van der Waals radii) must align with experimental bond lengths; systematic grid scans reduce conformation bias .

Basic: What standardized protocols exist for assessing the acute toxicity of this compound in aquatic model organisms, and what confounding variables require statistical control?

Methodological Answer:
Follow OECD Test Guideline 203 for fish toxicity, using Daphnia magna or zebrafish embryos. Dose-response curves (LC50_{50} calculations) require triplicate assays with negative controls (solvent-only). Confounders include pH fluctuations (amine protonation alters bioavailability) and dissolved oxygen levels. Use ANCOVA to adjust for water hardness and temperature effects .

Advanced: How should researchers address discrepancies in reported extraction efficiency values of this compound across different solvent systems?

Methodological Answer:
Conduct a meta-analysis of published partition coefficients (logPlog P) and identify methodological inconsistencies (e.g., shaking time, phase ratio). Replicate key studies under standardized conditions. Use surface response modeling to isolate solvent polarity and hydrogen-bonding capacity as variables. Cross-validate with COSMO-RS simulations to predict solvent-amine interactions .

Basic: What spectroscopic signatures (e.g., NMR chemical shifts, IR absorption bands) are most diagnostic for identifying this compound isomerism in solution-phase studies?

Methodological Answer:
Isomeric differentiation relies on 13C^{13}\text{C} NMR branching patterns (e.g., δ 25–35 ppm for tertiary carbons). 2D NOESY detects spatial proximity of alkyl chains. IR’s C-H bending modes (1,380–1,450 cm1^{-1}) vary with branching. Chiral GC columns or polarimetric analysis distinguish enantiomers if present .

Advanced: What advanced separation techniques (e.g., SFC, 2D-LC) can resolve co-eluting impurities in this compound samples, and how does mobile phase selection impact method robustness?

Methodological Answer:
Supercritical Fluid Chromatography (SFC) with CO2_2/methanol mobile phases resolves nonpolar impurities via density tuning. 2D-LC (e.g., HILIC × RP) increases peak capacity for polar byproducts. Mobile phase pH (3–5) prevents amine ionization, improving column longevity. Method robustness is validated via Youden’s ruggedness tests, varying flow rate and temperature .

Basic: What containment strategies are recommended when handling this compound in nanoparticle synthesis to prevent amine-induced catalyst poisoning?

Methodological Answer:
Use Schlenk lines for air-sensitive reactions and PTFE-lined reactors to avoid metal leaching. Pre-treat catalysts (e.g., Pd/C) with chelating agents (EDTA) to block amine adsorption sites. Monitor catalyst activity via TEM-EDS after reaction cycles. Vent gas scrubbers (acid traps) neutralize volatile amines .

Advanced: How can multivariate analysis (e.g., PCA, PLS regression) elucidate structure-property relationships in this compound derivatives with complex substituent patterns?

Methodological Answer:
Principal Component Analysis (PCA) reduces variables like chain length and steric bulk into latent factors. Partial Least Squares (PLS) regression correlates these factors with properties (e.g., solubility, catalytic efficiency). Validate models with cross-validation (k-fold) and external test sets. Outlier detection (Hotelling’s T2^2) identifies anomalous derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.